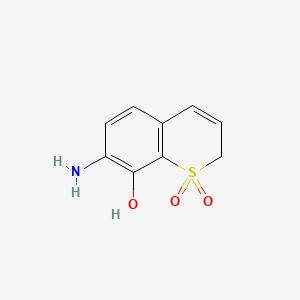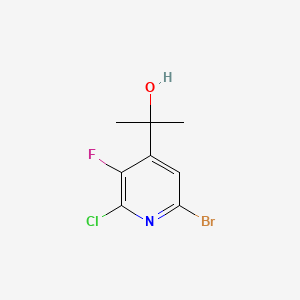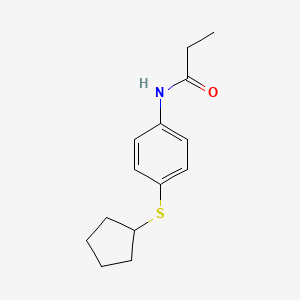
n-(4-(Cyclopentylthio)phenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-(Cyclopentylthio)phenyl)propionamide: is an organic compound belonging to the class of amides It is characterized by the presence of a cyclopentylthio group attached to a phenyl ring, which is further connected to a propionamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)propionamide typically involves the reaction of 4-(cyclopentylthio)aniline with propionyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: n-(4-(Cyclopentylthio)phenyl)propionamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted aromatic derivatives with different functional groups.
科学研究应用
Chemistry: n-(4-(Cyclopentylthio)phenyl)propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features suggest it could be useful in designing drugs with specific biological targets.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)propionamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural features. The cyclopentylthio group and the amide moiety may play crucial roles in its binding affinity and specificity towards certain biological molecules.
相似化合物的比较
n-Phenylpropionamide: Similar in structure but lacks the cyclopentylthio group.
n-(4-Methylphenyl)propionamide: Contains a methyl group instead of the cyclopentylthio group.
n-(4-Chlorophenyl)propionamide: Contains a chlorine atom instead of the cyclopentylthio group.
Uniqueness: n-(4-(Cyclopentylthio)phenyl)propionamide is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and physical properties
属性
分子式 |
C14H19NOS |
|---|---|
分子量 |
249.37 g/mol |
IUPAC 名称 |
N-(4-cyclopentylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C14H19NOS/c1-2-14(16)15-11-7-9-13(10-8-11)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
InChI 键 |
DQPAYEAQPBYYQA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)SC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


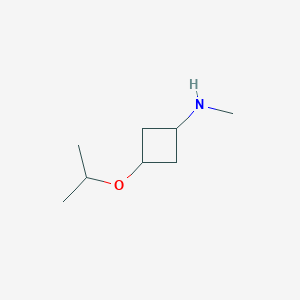
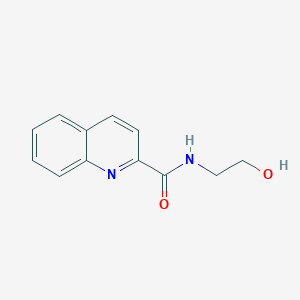
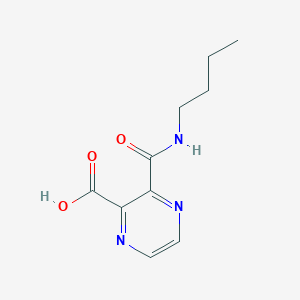





![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
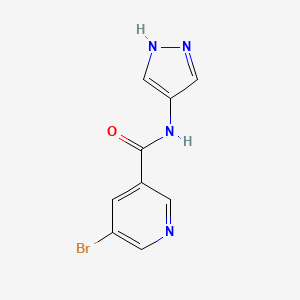
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
